molecular formula C22H17BrN2O3 B2538631 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-10-0

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2538631
CAS No.: 921919-10-0
M. Wt: 437.293
InChI Key: LZYXOCHPLXDDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17BrN2O3 and its molecular weight is 437.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression and are implicated in various diseases, including cancer and neurological disorders.

The molecular formula of this compound is C21H17BrN2O4SC_{21}H_{17}BrN_{2}O_{4}S, with a molecular weight of approximately 473.34 g/mol. The compound's structure includes a dibenzo[b,f][1,4]oxazepine core, characterized by significant molecular complexity that influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. As an HDAC inhibitor, it can modulate the acetylation status of histones and non-histone proteins, leading to altered gene expression patterns. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors have shown promise in reactivating silenced tumor suppressor genes.

Biological Activity Overview

Research has demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine exhibit a range of biological activities:

  • Antitumor Activity : Studies indicate that compounds within this class can induce apoptosis in cancer cells by reactivating tumor suppressor genes through HDAC inhibition.
  • Neuroprotective Effects : Some derivatives have shown potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival.
  • Antimicrobial Properties : Certain analogs have demonstrated fungicidal activity against various fungal strains.

Case Studies and Research Findings

Several studies highlight the biological efficacy of compounds related to this compound:

  • Anticancer Studies : A study evaluated the anticancer effects of similar oxazepine derivatives on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of dibenzo[b,f][1,4]oxazepine analogs in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta-induced neurotoxicity .
  • Fungicidal Activity : A recent investigation assessed the fungicidal activities of benzamide derivatives against Sclerotinia sclerotiorum. The study revealed that certain compounds exhibited higher inhibitory rates compared to standard fungicides, showcasing their potential as agricultural biopesticides .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionReduces neurotoxicity in Alzheimer's models
FungicidalEffective against Sclerotinia sclerotiorum

Structure-Activity Relationship (SAR)

Compound IDSubstituentInhibition Rate (%)EC50 (mg/L)
13aH75.014.19
13b2-CH₃72.215.00
13f3-CF₃86.15.17

Properties

IUPAC Name

2-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYXOCHPLXDDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.